It's crucial to note that androstenediol supplementation is not recommended and can be associated with various health risks, including:
Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an important intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is primarily produced in the adrenal glands and testes and is characterized by the chemical formula with a molar mass of approximately 290.447 g/mol . As an endogenous weak androgen and estrogen, androstenediol exhibits lower androgenic activity compared to its related compounds, such as androstenedione and testosterone .
The specific conversion pathway and the resulting hormonal effects depend on the tissue type, enzyme activity, and individual factors.
Androstenediol is synthesized through the reduction of dehydroepiandrosterone by 17-hydroxysteroid dehydrogenases. This process involves the conversion of the 17-keto group into a hydroxyl group. Subsequently, androstenediol can be converted into testosterone through the oxidation of its 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases . The following reactions summarize this pathway:
Androstenediol has been shown to possess both androgenic and estrogenic properties, albeit to a lesser extent than testosterone. It functions as a direct metabolite of dehydroepiandrosterone and has been found to stimulate the immune system . In terms of relative androgenicity, androstenediol exhibits approximately 1.4% of the androgenicity of dehydroepiandrosterone, 0.54% of that of androstenedione, and 0.21% compared to testosterone . Its interaction with estrogen receptors indicates that it may have significant effects on hormonal regulation in various tissues.
The synthesis of androstenediol can be achieved through several methods:
Androstenediol interacts with various hormones and medications:
Androstenediol shares structural and functional similarities with several other steroid hormones. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Androgenic Activity | Estrogenic Activity | Key Characteristics |
---|---|---|---|---|
Androstenedione | Higher than Androstenediol | Low | Precursor to testosterone | |
Testosterone | High | Low | Primary male sex hormone | |
Dehydroepiandrosterone | Moderate | Low | Precursor to both estrogens and androgens | |
Estradiol | Very low | High | Primary female sex hormone |
Uniqueness of Androstenediol:
Androstenediol belongs to the androgen and derivative class of organic compounds, specifically categorized as a 3β-hydroxy-Δ⁵-steroid. Its classification within the broader steroid hierarchy is as follows:
This molecule is a C₁₉ steroid, characterized by a cyclopentanophenanthrene backbone with hydroxyl groups at positions 3β and 17β and a double bond between C5 and C6. It is structurally distinct from its isomer 4-androstenediol (androst-4-ene-3β,17β-diol), which features a Δ⁴ double bond and differs in biosynthetic pathways and receptor affinities.
Androstenediol represents a class of steroid hormones with distinct nomenclature systems that reflect their structural characteristics and biological significance [2]. The primary compound commonly referred to as androstenediol is 5-androstenediol, which carries the systematic IUPAC name (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol [2] [7]. This comprehensive nomenclature describes the complete stereochemical configuration and structural framework of the molecule.
The alternative and more commonly used IUPAC designation for this compound is (3β,17β)-Androst-5-ene-3,17-diol, which provides a more concise representation while maintaining chemical accuracy [3] [8]. This nomenclature specifically indicates the beta configuration of the hydroxyl groups at positions 3 and 17, as well as the location of the double bond in the 5-position of the androstane skeleton.
The compound is registered under Chemical Abstracts Service number 521-17-5 and possesses the molecular formula C₁₉H₃₀O₂ with a molecular weight of 290.44 grams per mole [2] [24] [25]. The standardized International Chemical Identifier Key for 5-androstenediol is QADHLRWLCPCEKT-LOVVWNRFSA-N, which serves as a unique digital fingerprint for the compound [7] [28].
Common names for 5-androstenediol include several historically significant designations that reflect early research and commercial applications [2] [4]. The compound is frequently referred to as hermaphrodiol, a name that originated from early endocrinological studies examining its role in reproductive physiology [4] [8]. Additional common names include Delta-5-Androstenediol, which emphasizes the position of the double bond, and simply androstenediol when referring to the most prevalent isomer [2] [8].